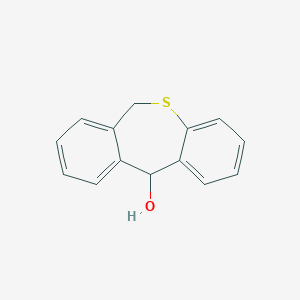

6,11-Dihydrodibenzo(b,E)thiepin-11-ol

Übersicht

Beschreibung

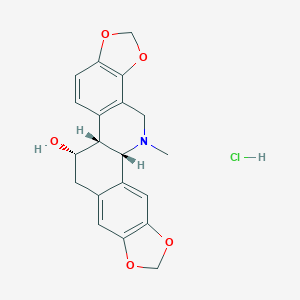

6,11-Dihydrodibenzo(b,e)thiepin-11-ol is a tricyclic compound that has been the subject of various synthetic and analytical studies due to its potential pharmacological properties and its role as an intermediate in the synthesis of other compounds. The compound has been explored for its anti-inflammatory properties and as a precursor to antidepressant drugs .

Synthesis Analysis

The synthesis of derivatives of 6,11-dihydrodibenzo(b,e)thiepin has been reported in several studies. For instance, acetic acid derivatives with anti-inflammatory activity were synthesized, and one of the compounds showed promising results in animal assays . Another study reported the stereoselective synthesis of (E)-11-(2-chloroethylidene)-6,11-dihydrodibenzo[b,e]thiepin, discussing the reaction mechanism involved . Additionally, a novel cyclization reaction was discovered in the synthesis of dibenzothiepin derivatives, which could lead to new heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 6,11-dihydrodibenzo(b,e)thiepin-11-ol and its derivatives has been analyzed using various techniques, including X-ray structural determination. This has enabled the resolution of isosteric enantiomers and diastereoisomers of related compounds, which is crucial for understanding the pharmacological activity and synthesis of more complex molecules like calcium channel blockers .

Chemical Reactions Analysis

The chemical reactivity of 6,11-dihydrodibenzo(b,e)thiepin derivatives has been explored through various reactions. For example, the reaction with N-chlorosuccinimide led to chlorinated products, which upon further reaction with water or aqueous ammonia yielded new heterocyclic compounds . The reaction mechanisms, including a proposed radical mechanism for cyclization, have been a subject of interest in these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,11-dihydrodibenzo(b,e)thiepin-11-ol and its derivatives have been characterized in part through NMR spectroscopy. Carbon-13 NMR shift assignments for dothiepin hydrochloride, a clinically important antidepressant, and its precursor 6H-dibenzo[b,e]thiepin-11-one have been reported, providing insight into the electronic environment of the molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

6,11-Dihydrodibenzo(b,E)thiepin-11-ol has been a subject of interest in the field of chemistry, particularly in the synthesis of complex chemical structures. A study by Kemp et al. (2001) highlights its use in the synthesis of calcium channel blocker UK-74,756. They achieved the resolution of isosteric enantiomers of 6,11-dihydrodibenzo[b,e]thiepin-11-ol, leading to the creation of UK-74,756 diastereoisomers (Kemp et al., 2001).

Pharmaceutical Research

In pharmaceutical research, derivatives of 6,11-Dihydrodibenzo(b,E)thiepin-11-ol have been synthesized for potential use as antidepressants. Šindelář et al. (1990) synthesized various ethers, sulfides, and amines related to this compound and explored their antidepressant and antimicrobial effects (Šindelář et al., 1990).

Antiviral Research

Dihydrodibenzo[b,e]thiepin derivatives were also tested for antiviral properties, particularly against the dengue virus. Mihai et al. (2019) synthesized a series of these derivatives and evaluated their effects on dengue virus replication. They observed varied antiviral effects depending on the chemical structure, with certain compounds showing significant inhibition of viral replication (Mihai et al., 2019).

Drug Synthesis and Characterization

The compound has also been used in the synthesis and characterization of various drugs. For instance, Wang et al. (2022) utilized it in the efficient synthesis of racemic Baloxavir, an intermediate in the production of baloxavir marboxil, under microwave conditions (Wang et al., 2022).

Calcium Antagonist Studies

Kurokawa et al. (1991) synthesized a series of compounds including 6,11-dihydrodibenzo[b,e]thiepin derivatives, evaluating them for calcium antagonistic activity. They found that certain derivatives showed promising antihypertensive and antianginal effects (Kurokawa et al., 1991).

Eigenschaften

IUPAC Name |

6,11-dihydrobenzo[c][1]benzothiepin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRONOEUGUFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydrodibenzo[b,e]thiepin-11-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)